4-(2-Methylphenyl)piperidine hydrochloride
Overview
Description
4-(2-Methylphenyl)piperidine hydrochloride is a unique chemical compound with the empirical formula C12H18ClN . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(2-Methylphenyl)piperidine hydrochloride, has been a subject of interest in modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(2-Methylphenyl)piperidine hydrochloride includes a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is UJEPFWNSLTXXGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(2-Methylphenyl)piperidine hydrochloride has a molecular weight of 211.73 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Anticancer Agent Synthesis
Piperidine derivatives have been synthesized and shown good activity against androgen-refractory cancer cell lines (ARPC). This suggests that “4-(2-Methylphenyl)piperidine hydrochloride” could be explored for its anticancer properties, particularly in ARPC .
Antiviral, Anti-inflammatory, and Antitumor Properties
Alkaloids containing piperidine rings, such as Aloperine and Matrine, have demonstrated antiviral, anti-inflammatory, and antitumor properties. This indicates potential applications of “4-(2-Methylphenyl)piperidine hydrochloride” in developing treatments for viral infections, inflammation, and tumors .
Antiparasitic Drug Development
Piperidine derivatives like Febrifugine and its synthetic analog halofuginone have been used effectively as antiparasitic drugs. This points to possible research into using “4-(2-Methylphenyl)piperidine hydrochloride” as a base for creating new antiparasitic medications .
Synthesis of Piperidine Derivatives
The compound can be used in intra- and intermolecular reactions to form various piperidine derivatives, which can then be applied in different scientific fields such as organic chemistry and medicinal chemistry .
properties
IUPAC Name |
4-(2-methylphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPFWNSLTXXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620368 | |
Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)piperidine hydrochloride | |
CAS RN |
82212-02-0 | |
Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylphenyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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